Abivertinib maleate

EGFR T790M mutant selectivity therapeutic index

Abivertinib maleate (AC0010) is an orally bioavailable third-generation EGFR TKI with a structurally distinct pyrrolopyrimidine scaffold that circumvents osimertinib cross-resistance. It uniquely combines dual EGFR/BTK inhibition (BTK IC50=0.40 nM; JAK3 IC50=0.09 nM) with ancillary immunomodulatory activity not found in single-target EGFR inhibitors. Its primary metabolic clearance via direct glutathione conjugation—rather than CYP450 oxidation—makes it the preferred comparator compound for DDI and metabolism studies. With 2.5× greater cellular potency than osimertinib in T790M+ cells and a 65-fold mutant-over-wild-type cellular selectivity ratio, it serves as a critical benchmark reference standard for mutant-selective assay validation, acquired-resistance PDX models, and next-generation EGFR inhibitor screening campaigns.

Molecular Formula C30H34FN7O8
Molecular Weight 639.6 g/mol
CAS No. 1822357-78-7
Cat. No. B10860127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbivertinib maleate
CAS1822357-78-7
Molecular FormulaC30H34FN7O8
Molecular Weight639.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=CC(=O)O)C(=O)O.O.O
InChIInChI=1S/C26H26FN7O2.C4H4O4.2H2O/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34;5-3(6)1-2-4(7)8;;/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32);1-2H,(H,5,6)(H,7,8);2*1H2/b;2-1-;;
InChIKeyQITOONQVTOGMOJ-IUJXYRIYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abivertinib Maleate (CAS 1822357-78-7): Third-Generation Irreversible EGFR/BTK Dual Inhibitor for Procurement Specification


Abivertinib maleate (AC0010 maleate, Avitinib maleate), with CAS 1822357-78-7, is the maleate salt form of a pyrrolopyrimidine-based, orally bioavailable, irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. The compound is characterized by its selective inhibition of EGFR-activating and resistance-conferring mutations, including L858R and T790M, while demonstrating approximately 43- to 300-fold lower potency against wild-type EGFR [2][3]. In addition to its EGFR-targeting activity, abivertinib maleate acts as a Bruton‘s tyrosine kinase (BTK) inhibitor with immunomodulatory properties, distinguishing it from single-target EGFR inhibitors within its therapeutic class [4].

Why Abivertinib Maleate Cannot Be Interchanged with Other Third-Generation EGFR-TKIs or Generic BTK Inhibitors


Abivertinib maleate cannot be functionally substituted by other third-generation EGFR-TKIs, such as osimertinib, or by prototypical BTK inhibitors, such as ibrutinib, due to three non-transferable differentiating properties. First, abivertinib maleate exhibits a structurally distinct pyrrolopyrimidine scaffold that confers a unique resistance mechanism profile, enabling patients who progress on abivertinib to subsequently respond to osimertinib [1][2]. Second, its dual EGFR/BTK inhibition, combined with ancillary activity against JAK3 and TEC family kinases, yields immunomodulatory effects—including the inhibition of IL-1β, IL-6, and TNF-α production—that are absent in single-target EGFR inhibitors [3][4]. Third, abivertinib maleate undergoes a distinctive metabolic clearance pathway dominated by direct glutathione conjugation rather than exclusive CYP-mediated oxidation, a feature with implications for drug–drug interaction liability and inter-patient variability relative to osimertinib and ibrutinib [5].

Abivertinib Maleate Quantitative Differentiation Evidence Guide: Head-to-Head Data vs. Osimertinib and Ibrutinib


Mutant EGFR Selectivity: 300-Fold Therapeutic Window Over Wild-Type EGFR

Abivertinib maleate demonstrates nearly 300-fold greater potency against EGFR-activating and resistance mutations compared with wild-type EGFR, a selectivity margin that exceeds class-level expectations for third-generation EGFR-TKIs and supports its favorable tolerability profile [1].

EGFR T790M mutant selectivity therapeutic index

Cellular Anti-Proliferative Potency in T790M+ NSCLC Cells: 2.5× Superior to Osimertinib

In the NCI-H1975 cell line harboring the EGFR L858R/T790M double mutation, abivertinib maleate inhibits cellular proliferation with an IC50 of 8.3 nM, representing a 2.5-fold improvement in potency over osimertinib (IC50 = 21.1 nM) and a 5.4-fold improvement over rociletinib (IC50 = 44.6 nM) [1]. The selectivity ratio for NCI-H1975 (mutant) versus A431 (wild-type) cells is 65-fold .

NCI-H1975 cellular IC50 proliferation inhibition

Complete Response Rate in Heavily Pretreated EGFR T790M+ NSCLC: 5.3% vs. 0.5% for Osimertinib

In a pivotal phase 1/2 study with mature long-term follow-up (median 38.8 months), abivertinib maleate administered at 300 mg BID achieved a complete response (CR) rate of 5.3% (11/209 evaluable patients) among heavily pretreated NSCLC patients with EGFR T790M mutation, compared with a reported CR rate of 0.5% for osimertinib in a similar patient population [1][2]. The overall response rate (ORR) for abivertinib was 56.5%, comparable to osimertinib‘s 62.0% [3].

complete response NSCLC T790M mutation clinical efficacy

Dual EGFR/BTK Inhibition with Distinct Kinase Selectivity Profile vs. Single-Target Inhibitors

Abivertinib maleate demonstrates potent inhibition of BTK (biochemical IC50 = 0.40 nM) and JAK3 (biochemical IC50 = 0.09 nM) in addition to its primary EGFR activity [1]. In kinase panel screening, abivertinib inhibited BTK and JAK3 by >80%, whereas cellular assays showed weaker inhibition (BTK cellular IC50 = 59 nM; JAK3 cellular IC50 = 360 nM), a pattern distinct from dedicated BTK inhibitors such as ibrutinib . Abivertinib was found to be more sensitive than ibrutinib in treating acute myeloid leukemia (AML) preclinical models, with additional targeting of the PI3K survival pathway [2].

BTK inhibition JAK3 inhibition dual inhibitor kinase selectivity

Distinct Metabolic Clearance Pathway: Glutathione Conjugation as Primary Elimination Route

Unlike osimertinib and ibrutinib, which rely predominantly on cytochrome P450 (CYP)-mediated hepatic oxidation, abivertinib maleate undergoes substantial direct glutathione (GSH) conjugation as a primary metabolic clearance pathway. In a [14C]-abivertinib mass balance study in advanced NSCLC patients, a GSH-derived cysteine-glycine conjugate metabolite (MII-7) accounted for approximately 10.6% of total drug-related exposure in plasma, and direct GSH conjugates represented major excretory metabolites in feces [1].

glutathione conjugation metabolic clearance drug-drug interaction CYP independence

Clinical Safety Profile: Manageable Toxicity with Differentiated Adverse Event Spectrum

In the phase I/II study of 367 patients with EGFR T790M+ NSCLC receiving abivertinib maleate (300 mg BID RP2D), the most common adverse events were ALT elevation (63.0%), diarrhea (59.9%), AST elevation (54.6%), and rash (36.6%), with grade ≥3 events including ALT elevation (7.0%), AST elevation (4.8%), and diarrhea (4.4%) [1]. No treatment-related deaths occurred, and dose-limiting toxicities consisted of grade 3 ALT or AST elevation [2].

adverse events ALT elevation safety profile toxicity

Abivertinib Maleate Procurement Application Scenarios Based on Quantitative Differentiation Evidence


EGFR T790M+ NSCLC Drug-Resistant Model Development

Abivertinib maleate is optimally deployed as a positive control or test article in preclinical models of acquired resistance to first- and second-generation EGFR-TKIs (gefitinib, erlotinib, afatinib). The compound‘s 2.5× greater cellular potency than osimertinib in NCI-H1975 T790M+ cells [1], combined with its structurally distinct resistance mechanism [2], makes it a critical comparator for evaluating next-generation EGFR inhibitors designed to overcome osimertinib-resistant mutations. The differentiated complete response rate of 5.3% observed clinically in heavily pretreated T790M+ NSCLC [3] further supports its utility as a benchmark reference standard in patient-derived xenograft (PDX) and organoid models of advanced EGFR-mutant disease.

Dual EGFR/BTK Pathway Inhibition in B-Cell Malignancy and Immuno-Oncology Research

For research programs investigating concurrent targeting of EGFR and BTK pathways, abivertinib maleate offers a single-agent solution with quantified dual inhibitory activity: BTK biochemical IC50 = 0.40 nM and JAK3 biochemical IC50 = 0.09 nM [1]. The compound‘s demonstrated superiority over ibrutinib in AML preclinical models, with additional targeting of the PI3K pathway [2], positions abivertinib maleate as a preferred tool compound for studies exploring BTK inhibitor sensitivity in myeloid malignancies and for evaluating immunomodulatory effects via cytokine suppression (IL-1β, IL-6, TNF-α) [3].

Non-CYP Drug–Drug Interaction Studies and Alternative Clearance Pathway Investigation

Abivertinib maleate is uniquely suited for metabolism and drug–drug interaction (DDI) studies requiring a covalent TKI with reduced CYP dependence. The compound‘s primary metabolic clearance via direct glutathione conjugation—with a cysteine-glycine conjugate metabolite accounting for 10.6% of plasma drug-related exposure [1]—enables its use as a comparator substrate for differentiating CYP-mediated vs. GSH/GST-dependent elimination routes. This property is particularly valuable for evaluating the impact of hepatic glutathione depletion, GST polymorphism, or co-administered agents that modulate glutathione homeostasis on covalent drug disposition, providing a counterpoint to osimertinib and ibrutinib, which are established CYP3A4 substrates [2].

Reference Standard for Mutant-Selective EGFR Inhibitor Assay Validation

Given its well-characterized selectivity profile—0.18 nM IC50 against EGFR L858R and EGFR T790M mutants versus 7.68 nM against wild-type EGFR (43-fold biochemical selectivity, ~300-fold cellular selectivity) [1][2]—abivertinib maleate serves as an ideal reference standard for validating biochemical and cellular assays designed to discriminate mutant-selective from pan-EGFR inhibitors. The compound’s 65-fold cellular selectivity ratio for NCI-H1975 (mutant) versus A431 (wild-type) cells [3] provides a robust benchmark for assay quality control and for calibrating high-throughput screening campaigns aimed at identifying next-generation mutant-sparing EGFR inhibitors with improved therapeutic windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abivertinib maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.